molecular formula C20H20N2O5 B2881334 methyl 7-(4-(methoxycarbonyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448034-51-2

methyl 7-(4-(methoxycarbonyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2881334
CAS No.: 1448034-51-2
M. Wt: 368.389
InChI Key: OFLGPSNPRCHMPS-UHFFFAOYSA-N
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Description

Methyl 7-(4-(methoxycarbonyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C20H20N2O5 and its molecular weight is 368.389. The purity is usually 95%.
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Biological Activity

Methyl 7-(4-(methoxycarbonyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, with the CAS number 1448034-51-2, is an isoquinoline derivative that has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological properties, which are critical for its application in medicinal chemistry. Below, we explore its biological activity, including mechanisms of action, case studies, and research findings.

  • Molecular Formula : C20_{20}H20_{20}N2_2O5_5
  • Molecular Weight : 368.4 g/mol
  • Structure : The compound features a dihydroisoquinoline core with a methoxycarbonyl group and a benzamide substituent, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in the isoquinoline class often exhibit inhibitory effects on various enzymes. For instance, studies have shown that isoquinoline derivatives can inhibit phosphodiesterases (PDEs), which play a role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), affecting smooth muscle relaxation and cardiovascular function .
  • Anticancer Activity : Similar compounds have demonstrated potential anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways such as the c-Myc pathway, which regulates cell proliferation and survival . The specific interactions and efficacy of this compound in this context require further investigation.
  • Neuroprotective Effects : Isoquinoline derivatives have been implicated in neuroprotection against oxidative stress and neuroinflammation. This property is particularly relevant for compounds targeting neurodegenerative diseases .

Study on Anticancer Properties

A study investigated the effects of various isoquinoline derivatives on cancer cell lines. This compound was tested alongside other compounds for its ability to inhibit cell proliferation. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .

Pharmacokinetics

Research into the pharmacokinetic profile of similar isoquinoline compounds has shown variable absorption rates and bioavailability depending on structural modifications. While specific data on this compound is limited, understanding these parameters is crucial for optimizing its therapeutic use .

Comparative Analysis of Isoquinoline Derivatives

Compound NameCAS NumberMolecular WeightBiological Activity
This compound1448034-51-2368.4 g/molPotential anticancer activity
T-1032N/AN/APDE5 inhibitor with cGMP modulation
LY3154207N/AN/AD1 receptor modulator with neuroprotective effects

Properties

IUPAC Name

methyl 7-[(4-methoxycarbonylbenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-26-19(24)15-5-3-14(4-6-15)18(23)21-17-8-7-13-9-10-22(20(25)27-2)12-16(13)11-17/h3-8,11H,9-10,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLGPSNPRCHMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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